2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine 2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine
Brand Name: Vulcanchem
CAS No.: 562815-62-7
VCID: VC3002584
InChI: InChI=1S/C9H17N3/c1-4-9-7(2)11-12(6-5-10)8(9)3/h4-6,10H2,1-3H3
SMILES: CCC1=C(N(N=C1C)CCN)C
Molecular Formula: C9H17N3
Molecular Weight: 167.25 g/mol

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine

CAS No.: 562815-62-7

Cat. No.: VC3002584

Molecular Formula: C9H17N3

Molecular Weight: 167.25 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-YL)ethanamine - 562815-62-7

Specification

CAS No. 562815-62-7
Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
IUPAC Name 2-(4-ethyl-3,5-dimethylpyrazol-1-yl)ethanamine
Standard InChI InChI=1S/C9H17N3/c1-4-9-7(2)11-12(6-5-10)8(9)3/h4-6,10H2,1-3H3
Standard InChI Key HKOVPOLLMYNWQT-UHFFFAOYSA-N
SMILES CCC1=C(N(N=C1C)CCN)C
Canonical SMILES CCC1=C(N(N=C1C)CCN)C

Introduction

2-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine is a chemical compound that belongs to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals and organic synthesis. This compound is specifically characterized by the presence of an ethyl group at the 4-position of the pyrazole ring, along with methyl groups at the 3- and 5-positions, and an ethanamine moiety attached at the 1-position of the pyrazole ring.

Chemical Reactivity

The compound is sensitive to air and moisture, which can affect its stability and reactivity. It is essential to handle it under inert conditions to prevent degradation.

Synthesis and Preparation

The synthesis of 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine typically involves the reaction of a suitable pyrazole precursor with an ethanamine derivative. The specific synthesis route may vary depending on the availability of starting materials and the desired yield.

Biological and Pharmacological Activities

While specific biological activities of 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine are not extensively documented, pyrazole derivatives in general have shown potential in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications. Further research is needed to explore the potential biological activities of this compound.

Safety and Handling

  • Hazards: Although specific hazard data for this compound is limited, pyrazole derivatives can exhibit skin and eye irritation and may cause respiratory issues if inhaled. Handling should be done with caution, using appropriate protective equipment.

  • UN Number: Not specified for this compound, but related compounds may be classified under UN2735 for air and moisture-sensitive materials.

Applications and Future Directions

Given its structural features, 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethanamine could serve as a building block in organic synthesis, particularly for the development of novel pharmaceuticals or agrochemicals. Its potential applications would depend on further research into its biological activities and chemical properties.

Table 2: Synthesis and Preparation

StepDescription
1.Synthesis involves reacting a pyrazole precursor with an ethanamine derivative.
2.Conditions may vary based on starting materials and desired yield.

Table 3: Biological Activities

ActivityStatus
AntimicrobialPotential, based on pyrazole derivatives.
Anti-inflammatoryPotential, based on pyrazole derivatives.
AnticancerPotential, based on pyrazole derivatives.

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